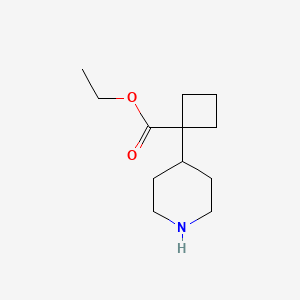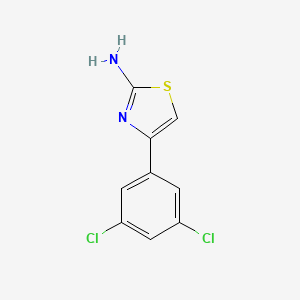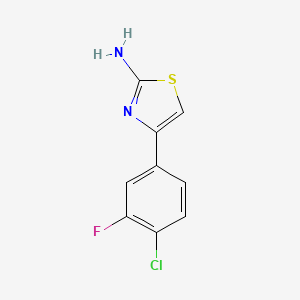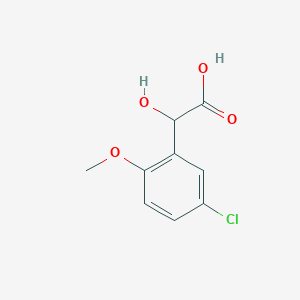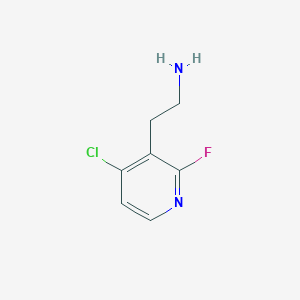
2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoropyridine.
Nucleophilic Substitution: The 4-chloro-2-fluoropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining an optimal temperature to favor the formation of the desired product.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
- 1-(3-fluoropyridin-2-yl)ethan-1-amine
- 2-fluoropyridin-3-amine
Uniqueness
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1,3,10H2 |
Clé InChI |
MTSMHMLBFYIXMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)


